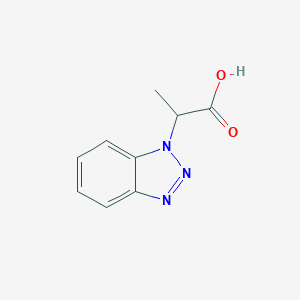

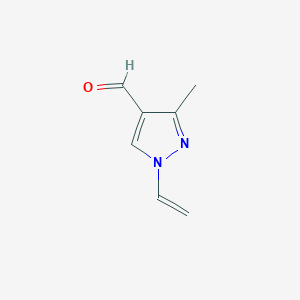

2-Benzotriazol-1-yl-propionic acid

Description

2-Benzotriazol-1-yl-propionic acid is a chemical compound that has been explored in various scientific studies. It's part of a class of compounds known for their diverse applications in organic synthesis and pharmaceutical research.

Synthesis Analysis

- The synthesis of 2-Benzotriazol-1-yl-propionic acid derivatives involves condensation reactions. For instance, alanine can be condensed with 1-(5-benzoyl-1H-1,2,3 benzotriazole-1-yl) 2-chloroethanone to yield related compounds (Desai & Parekh, 2021).

Molecular Structure Analysis

- The molecular structure of related benzotriazol-1-yl compounds has been analyzed using techniques like infrared and NMR spectroscopy. This analysis helps in understanding the chemical bonding and arrangement of atoms in the molecule (Desai & Parekh, 2021).

Chemical Reactions and Properties

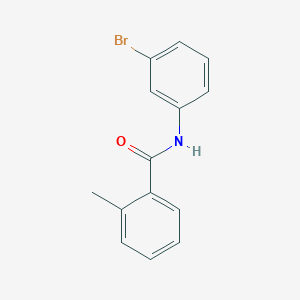

- 2-Benzotriazol-1-yl-propionic acid derivatives show significant chemical activity. For example, benzotriazol-1-yl-propionic acids exhibit anti-inflammatory and antinociceptive activities (Boido et al., 2003).

- The compound is also involved in complex chemical reactions, like the base-promoted reactions of benzotriazolyl-containing acetic acid derivatives (Katritzky et al., 1997).

Physical Properties Analysis

- The physical properties of benzotriazol-1-yl-propionic acid derivatives, including their crystalline structures and phase behaviors, are subjects of interest in various studies. For instance, the analysis of the crystalline structure of benzotriazol-2-ylacetic acid provides insights into the physical characteristics of similar compounds (Giordano & Zagari, 1978).

Chemical Properties Analysis

- Benzotriazole derivatives like 2-Benzotriazol-1-yl-propionic acid exhibit a range of chemical properties, including reactivity towards different chemical agents and involvement in various chemical transformations (Katritzky et al., 1996).

Scientific Research Applications

1. Construction of Pharmacologically Important Heterocyclic Skeletons

- Summary of Application : Benzotriazole methodology is recognized as a versatile, useful, and successful synthesis protocol. It has grown from an obscure level to very high popularity, since benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .

- Methods of Application : The synthesis of 2-(benzotriazol-1-yl)-2H-azirines has been achieved in good yield by reacting with hydroxylamine and then with tosyl chloride followed by cyclization through a Neber reaction .

- Results or Outcomes : This methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies. Benzotriazole is inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions .

2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

- Summary of Application : The aza-Michael reaction of benzotriazole with methyl acrylate was reported to form N-1 and N-2 adducts in a mixture of benzotriazol-1-yl-propionic and benzotriazol-2-yl-propionic acid methyl esters .

- Methods of Application : The aza-Michael reaction of benzotriazole with methyl acrylate was reported to form N-1 and N-2 adducts in a mixture of benzotriazol-1-yl-propionic and benzotriazol-2-yl-propionic acid methyl esters by using anhydrous potassium phosphate (K3PO4) as a catalyst .

- Results or Outcomes : The 1,4-conjugated aza-Michael addition of benzotriazole to dienones was achieved .

3. Preparation of Imidoylbenzotriazoles

- Summary of Application : Imidoylbenzotriazoles are important intermediates in organic synthesis. They can be prepared from amides and chlorotriphenylphosphonium benzotriazolate .

- Methods of Application : The preparation of imidoylbenzotriazoles involves the reaction of amides with chlorotriphenylphosphonium benzotriazolate .

- Results or Outcomes : The resulting imidoylbenzotriazoles can be used as intermediates in the synthesis of a variety of organic compounds .

4. Antibacterial Applications

- Summary of Application : The introduction of a 2-aminobenzotriazole group in levofloxacin improved its antibacterial behavior .

- Methods of Application : The 2-aminobenzotriazole group was introduced into levofloxacin, a widely used antibiotic .

- Results or Outcomes : The modified levofloxacin showed improved antibacterial behavior via interactions with the target enzymes or direct penetration into bacteria .

5. Proteomics Research

- Summary of Application : “2-Benzotriazol-1-yl-propionic acid” is used in proteomics research .

- Methods of Application : The specific methods of application in proteomics research are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

6. Synthesis of Tolbutamide

- Summary of Application : Benzotriazole derivatives are used in the synthesis of Tolbutamide, a drug used to treat type 2 diabetes .

- Methods of Application : The synthesis involves the reaction of 1-chlorobenzotriazole and isonitriles .

- Results or Outcomes : The outcome is the successful synthesis of Tolbutamide .

properties

IUPAC Name |

2-(benzotriazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-6(9(13)14)12-8-5-3-2-4-7(8)10-11-12/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHYXZGLOIXABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301281648 | |

| Record name | α-Methyl-1H-benzotriazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802506 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Benzotriazol-1-yl-propionic acid | |

CAS RN |

4144-65-4 | |

| Record name | α-Methyl-1H-benzotriazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4144-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-1H-benzotriazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)

![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)

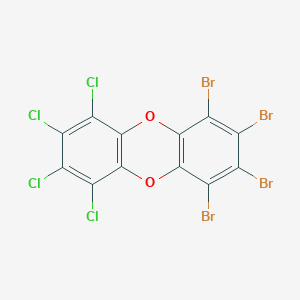

![1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole](/img/structure/B56666.png)